molecular formula C23H20FN3O2S2 B2481829 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide CAS No. 1260634-05-6

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2481829
CAS No.: 1260634-05-6
M. Wt: 453.55
InChI Key: GTERXOUPNBEJDK-UHFFFAOYSA-N
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Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Insight and Antiviral Potency

  • This compound has been studied for its potential as an antiviral molecule, particularly against SARS-CoV-2, the virus responsible for COVID-19. The molecular structure, including equilibrium geometry and vibrational assignments, was analyzed using density functional methods. Notably, the molecule showed significant binding energy against the SARS-CoV-2 protease, indicating its potential for antiviral activity (Mary et al., 2020).

Radiosynthesis for Imaging Applications

  • Derivatives of this compound, particularly those with a fluorine atom in their structure, have been synthesized for imaging purposes using positron emission tomography (PET). This research is significant in the context of developing selective radioligands for imaging specific proteins or receptors in medical diagnostics (Dollé et al., 2008).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

  • Compounds structurally similar to the subject compound have been synthesized and tested as inhibitors of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in nucleotide synthesis. This dual inhibition property makes them potential candidates for antitumor drugs (Gangjee et al., 2008).

Antitumor Activity

  • Variants of this compound have been synthesized and evaluated for their antitumor activity. The findings suggest that some of these compounds have potent anticancer properties, which can be comparable to established chemotherapy drugs like doxorubicin. This highlights their potential use in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

  • Some derivatives of the compound have shown promising antimicrobial activity. The synthesis and evaluation of these derivatives indicate their potential as antimicrobial agents against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c24-17-10-4-5-11-19(17)27-22(29)21-18(12-14-30-21)26-23(27)31-15-20(28)25-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-12,14H,6,9,13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTERXOUPNBEJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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